N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Overview
Description
N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide is a complex organic compound with a unique structure that includes bromophenyl, dimethoxypyrimidinyl, and chlorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-bromophenyl and 2,6-dimethoxypyrimidin-4-yl derivatives, followed by their coupling with anilino and chlorobenzamide groups under controlled conditions. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl and pyrimidinyl derivatives, such as:
- 4-bromophenylacetic acid
- 4-bromophenyl 4-bromobenzoate
Uniqueness
N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrClN5O6S/c1-40-25-16-24(33-28(34-25)41-2)35-42(38,39)20-13-11-19(12-14-20)31-27(37)23(15-17-7-9-18(29)10-8-17)32-26(36)21-5-3-4-6-22(21)30/h3-16H,1-2H3,(H,31,37)(H,32,36)(H,33,34,35)/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFCQHBIDIOPIR-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrClN5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.